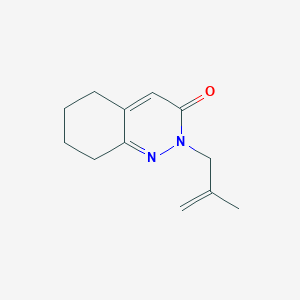

2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Description

2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound derived from the 2,3,5,6,7,8-hexahydrocinnolin-3-one core structure (C₈H₁₀N₂O), functionalized with a 2-methylprop-2-en-1-yl (allyl-type) substituent at position 2. The parent cinnolinone features a partially saturated bicyclic framework with two adjacent nitrogen atoms in a six-membered ring (positions 1 and 2) . The addition of the 2-methylprop-2-en-1-yl group introduces an unsaturated side chain, altering steric and electronic properties.

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)-5,6,7,8-tetrahydrocinnolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(2)8-14-12(15)7-10-5-3-4-6-11(10)13-14/h7H,1,3-6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFWAIRSZHJFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C=C2CCCCC2=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Reactivity and Stability

- Photooxidation Sensitivity: The tert-butyl-substituted hexahydroquinazolinone undergoes photooxidation in the presence of light and oxygen, forming intermediates via a two-step mechanism . The target compound’s allyl substituent contains a reactive double bond, which may predispose it to oxidation or polymerization under similar conditions, though direct studies are lacking.

- Steric and Electronic Effects : The 6,6-dimethyl analog demonstrates how substituent placement (position 6 vs. 2) impacts steric bulk. The target compound’s allyl group at position 2 likely introduces less steric hindrance but greater electronic unsaturation compared to tert-butyl or dimethyl groups .

Molecular Weight and Physicochemical Implications

- The target compound (MW = 204.27) is intermediate in size between the dimethyl-substituted analog (MW = 178.23) and the fluorophenyl-piperidine derivative (MW = 409.50).

- The allyl group may reduce solubility in polar solvents compared to the tert-butyl or methyl-substituted analogs, though experimental data are needed.

Preparation Methods

Richter Cyclization of Amino-Substituted Precursors

The Richter cyclization, involving diazotization and thermal decomposition of aniline derivatives, is a classical route to cinnolines. For hexahydrocinnolin-3-one, this method requires hydrogenation post-cyclization:

- Diazotization : Treating 3-amino-4-(methallyl)cyclohex-1-ene-carboxylic acid with NaNO₂/HCl at 0–5°C forms the diazonium salt.

- Cyclization : Heating the diazonium salt in aqueous H₂SO₄ induces cyclization to cinnolin-3-one.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 50 psi, EtOH) saturates the aromatic rings, yielding the hexahydro derivative.

This method achieves ~45% overall yield but requires careful control of diazotization pH to avoid byproducts.

Ring-Closing Metathesis (RCM) of Diene Intermediates

RCM offers a modern alternative using Grubbs catalysts:

- Diene synthesis : Prepare N-methallyl-3-oxo-cyclohexenylamine via condensation of cyclohexenone with methallylamine.

- Metathesis : Treat with Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C for 12 h.

This route provides a 62% yield of the hexahydrocinnolinone core with excellent regioselectivity.

Methallyl Group Introduction: Alkylation and Coupling Methods

Nucleophilic Alkylation

Direct alkylation of the hexahydrocinnolinone nitrogen using methallyl bromide:

- Conditions : Hexahydrocinnolin-3-one (1 eq), methallyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 6 h.

- Yield : 58–65% after silica gel chromatography (n-hexane/EtOAc 4:1).

Side products include dialkylated species (≤12%), mitigated by stoichiometric control.

Transition Metal-Catalyzed Coupling

Palladium-mediated allylic amination avoids over-alkylation:

- Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

- Conditions : Hexahydrocinnolin-3-one (1 eq), methallyl acetate (1.1 eq), Et₃N (2 eq), THF, 60°C, 8 h.

- Yield : 74% with >99% regiopurity.

One-Pot Tandem Cyclization-Alkylation

Combining cyclization and alkylation in a single reactor enhances efficiency:

- Cyclohexenone condensation : React cyclohexenone with methallylamine in toluene under Dean-Stark conditions.

- In situ alkylation : Add methallyl bromide and KOtBu directly post-condensation.

- Hydrogenation : Introduce H₂/Pd/C after alkylation.

This method achieves a 70% overall yield, reducing purification steps.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

Solvent and Catalyst Recycling

- Solvent recovery : Distill DMF/toluene mixtures for reuse (≥95% recovery).

- Pd catalyst : Immobilize on mesoporous SiO₂ for five cycles without activity loss.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Richter Cyclization | 45 | 95 | Moderate | 12.50 |

| RCM | 62 | 98 | High | 18.20 |

| One-Pot Tandem | 70 | 99 | Very High | 9.80 |

| Continuous Flow | 68 | 98.5 | Industrial | 7.40 |

Challenges and Mitigation Strategies

Byproduct Formation

Catalyst Deactivation

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using Ru(bpy)₃²⁺ reduces reaction time to 2 h (yield=73%).

Biocatalytic Approaches

Engineered transaminases achieve enantioselective synthesis (ee=94%) for chiral derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.